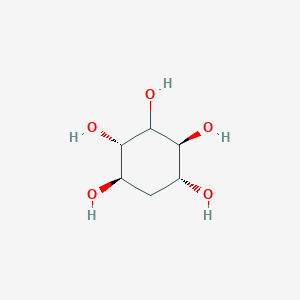

(+)-proto-Quercitol

描述

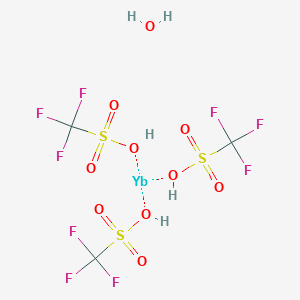

(+)-quercitol is a cyclitol.

属性

IUPAC Name |

(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197609 | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-73-3 | |

| Record name | (+)-Quercitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Quercitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quercitol?

A1: Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is quercitol structurally characterized?

A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural elucidation. [, , , , , , , , ] X-ray diffraction studies have also provided insights into the crystal structure of quercitol and its derivatives. []

Q3: What is the natural source of quercitol?

A3: Quercitol was initially recognized as a taxonomic marker for the Quercus genus. [, ] It has also been identified in other plant species, including Eucalyptus [, , , , , , ], Schizochytrium sp. [], Myrsine pellucida [], and Mimusops elengi [].

Q4: What are the known biological roles of quercitol?

A4: Quercitol is believed to play a crucial role in plant osmotic adjustment under drought stress conditions. [, , , , , , ] Studies suggest it might function similarly to other osmoprotectants like glycine betaine and proline. [, ]

Q5: How does quercitol contribute to osmotic adjustment in plants?

A5: Under water deficit, certain Eucalyptus species accumulate quercitol in their leaves and roots, contributing to osmotic potential reduction and potentially improving water retention. [, ] This accumulation was observed alongside changes in other osmolytes like sucrose and mannitol. []

Q6: Are there other potential applications of quercitol?

A6: Due to its structural similarity to glucose, quercitol has been explored as a chiral building block for synthesizing bioactive molecules, including potential antidiabetic agents. [, , ]

Q7: What specific antidiabetic agents have been synthesized from quercitol?

A7: Several N-alkyl and N-acyl aminoquercitols, synthesized from (+)-proto-quercitol, have shown promising α-glucosidase inhibitory activity. [] Notably, some derivatives with medium alkyl chains (hexyl to decyl) exhibited greater potency than the antidiabetic drug acarbose. []

Q8: Can quercitol be chemically synthesized?

A8: Yes, quercitol can be synthesized from various starting materials, including cyclohexa-1,4-diene [], conduritol A [], and D-mannitol. [] These syntheses often involve multiple steps with varying degrees of stereoselectivity. [, , , , , , ]

Q9: How does the structure of quercitol influence its biological activity?

A9: Modifying the quercitol structure, particularly through N-substitution, significantly impacts its α-glucosidase inhibitory activity. [] Studies suggest that specific structural features are crucial for enhanced potency and selectivity. [, ]

Q10: What analytical techniques are used to study quercitol in plants?

A10: Gas chromatography-mass spectrometry (GC-MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to identify and quantify quercitol in plant extracts. [, , , ]

Q11: How has metabolomics contributed to understanding quercitol’s role in plants?

A11: Metabolomic studies, often employing NMR techniques, have provided insights into the dynamic changes in quercitol levels in response to environmental stresses, like wounding and drought. [, , ] These studies help elucidate the complex interplay of metabolites involved in plant stress responses. []

Q12: Are there any established biomarkers related to quercitol research?

A12: While specific biomarkers directly associated with quercitol are not yet widely established, researchers are exploring the potential of quercitol itself as a marker for drought tolerance in plants like Eucalyptus. [, , ]

Q13: Is there any information on the environmental impact of quercitol?

A13: Current research primarily focuses on quercitol's role within plants and its potential applications in pharmaceuticals. More comprehensive studies are needed to understand its environmental fate, degradation, and potential ecotoxicological effects. []

Q14: What are the future directions for quercitol research?

A14: Future research could focus on:

- Further exploring the structure-activity relationship of quercitol derivatives for enhanced therapeutic applications, particularly in diabetes management. [, ]

- Investigating the potential of quercitol as a biomarker for drought tolerance in plants and its applications in breeding programs. [, ]

- Conducting in-depth studies on the biosynthesis pathway of quercitol in various plant species to explore possibilities for its sustainable production. []

- Examining the environmental fate, degradation, and potential ecological impacts of quercitol to ensure its sustainable use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)